Elatoside B
Beschreibung
Elatoside B is a triterpene glycoside isolated from Aralia elata (Japanese angelica tree), a plant widely used in traditional medicine for its anti-inflammatory, cardioprotective, and hypoglycemic properties . Its molecular formula is C₄₈H₇₆O₁₉ (molecular weight: 957.10 g/mol), characterized by a complex oleanane-type triterpene aglycone linked to multiple sugar moieties, including glucose and arabinose residues .
Eigenschaften
CAS-Nummer |
156856-38-1 |
|---|---|
Molekularformel |
C48H76O19 |
Molekulargewicht |
957.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI-Schlüssel |
YDZWHGJRWMQCDP-RPZIOYONSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Synonyme |
elatoside B oleanolic acid 3-O-((galactopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features
Elatoside B belongs to the oleanolic acid glycoside family, sharing a common aglycone core with other Aralia-derived saponins. Key structural differences lie in the number, type, and linkage of sugar units. Below is a comparative analysis:
Key Observations :
- Sugar Diversity: Elatoside B’s bioactivity may stem from its unique combination of glucose and arabinose residues, which differ from Elatoside E’s rhamnose-containing structure .
- Functional Groups : Calenduloside E’s glucuronic acid moiety enhances water solubility, unlike Elatoside B’s predominantly hydrophobic profile .
Pharmacological Activities
Cardioprotective Effects
- Elatoside C : Reduces hypoxia/reoxygenation (H/R)-induced apoptosis in H9c2 cardiomyocytes by suppressing ER stress markers (GRP78, CHOP) and activating STAT3 .
- Calenduloside E : Protects vascular endothelial cells (HUVECs) from oxidative damage by targeting Hsp90AB1, a mechanism distinct from Elatoside C’s STAT3 pathway .
Hypoglycemic Activity
- Elatoside E: Lowers blood glucose via AMPK activation and enhanced insulin sensitivity, linked to its rhamnose-glucose-arabinose sugar chain .
Anti-Inflammatory Effects
Critical Analysis of Structure-Activity Relationships (SAR)
Impact of Glycosylation
- Sugar Chain Length : Elatoside B’s larger size (vs. Elatoside A) correlates with enhanced receptor binding affinity and prolonged metabolic stability .
- Stereochemistry: The β-configuration of Elatoside B’s glucose residues may improve interactions with lipid membranes compared to Elatoside E’s α-linked rhamnose .
Functional Group Modifications
- Hydroxyl Groups: Elatoside B’s 11 H-bond donors (vs. Elatoside C’s 8) enhance solubility in polar environments, favoring intracellular targets .
- Methylation : Methyl esters in derivatives like Elatoside K methyl ester (C₄₈H₇₆O₁₉) alter pharmacokinetics, reducing renal clearance compared to Elatoside B .
Q & A
Basic: How should I design experiments to evaluate Elatoside B’s bioactivity in vitro?
Methodological Answer:
- Define Variables Using P-E/I-C-O Framework :
- Population (P) : Target cell lines (e.g., cancer, neuronal).
- Exposure/Intervention (E/I) : Elatoside B dosage ranges (e.g., 0.1–100 µM) and exposure duration.
- Comparison (C) : Negative controls (solvent-only) and positive controls (reference compounds).
- Outcome (O) : Quantifiable endpoints (e.g., apoptosis rate, IC₅₀, gene expression via RT-qPCR).
- Use "Shell Tables" : Predefine variables in tables to standardize data collection (Example below) .
| Variable Type | Parameter | Measurement Method |
|---|---|---|
| Independent | Dosage (µM) | Serial dilution |
| Dependent | Cell viability (%) | MTT assay |
| Control | DMSO solvent control | N/A |
- Feasibility Check : Ensure cell lines and assays align with Elatoside B’s solubility and stability (e.g., DMSO compatibility) .
Basic: What in vitro models are appropriate for studying Elatoside B’s mechanism of action?
Methodological Answer:
- Prioritize Mechanistic Relevance :
- Cancer Research : Use apoptosis-sensitive lines (e.g., HeLa, MCF-7) with caspase-3/7 activation assays.
- Neuroprotection : Primary neuronal cultures or SH-SY5Y cells with oxidative stress models (e.g., H₂O₂-induced damage).
- Triangulate Methods : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathways (e.g., PI3K/AKT, NF-κB) .
- Data Validation : Replicate findings across ≥3 biological replicates and use statistical tests (e.g., ANOVA with post-hoc analysis) .
Advanced: How can I resolve contradictions in pharmacokinetic data for Elatoside B across studies?
Methodological Answer:
- Identify Confounding Variables :
- Conduct Sensitivity Analysis : Use software like Phoenix WinNonlin to model absorption/distribution parameters under varying assumptions .
- Replication Protocol : Standardize administration routes (e.g., oral vs. intravenous) and fasting conditions across labs .
Example Contradiction Analysis Table:
| Study | Dose (mg/kg) | Cmax (ng/mL) | Method | Species | Key Limitation |
|---|---|---|---|---|---|
| A | 10 | 120 ± 15 | HPLC-UV | Rat | Low sensitivity |
| B | 10 | 75 ± 10 | LC-MS/MS | Mouse | Fasting not controlled |
Advanced: What strategies optimize Elatoside B’s stability in long-term bioactivity assays?
Methodological Answer:
- Condition Screening :
- Stability-Indicating Assays : Use forced degradation studies (e.g., UV exposure, pH extremes) paired with HPLC to quantify degradation products .
- Data Documentation : Report stability data in supplementary materials with raw chromatograms .
Basic: How do I formulate a hypothesis-driven research question for Elatoside B’s anti-inflammatory effects?
Methodological Answer:
- Apply FLOAT Method :
- Avoid Broad/Narrow Scopes :
Advanced: How should I address ethical considerations in Elatoside B’s in vivo toxicity studies?
Methodological Answer:
- Ethical Frameworks :
- 3Rs Principle : Replace mammalian models with zebrafish embryos where possible; refine dosing to minimize suffering .
- IACUC Compliance : Detail anesthesia/euthanasia protocols and justify sample sizes statistically to avoid overuse of animals .
- Data Transparency : Publish negative results (e.g., lack of efficacy at certain doses) to prevent redundant experiments .
Basic: What statistical approaches are appropriate for dose-response studies of Elatoside B?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ .
- Outlier Handling : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalies without biasing results .
- Power Analysis : Predefine sample sizes (e.g., n=6/group) to ensure 80% power for detecting ≥20% effect sizes .
Advanced: How can I integrate multi-omics data to elucidate Elatoside B’s polypharmacology?
Methodological Answer:
- Data Integration Workflow :
- Transcriptomics : Identify differentially expressed genes (DEGs) via RNA-seq (|log2FC| >1, FDR <0.05).
- Network Pharmacology : Map DEGs to KEGG pathways and overlay with proteomics data (e.g., STRING DB).
- Validation : Use CRISPR/Cas9 knockouts of hub genes (e.g., AKT1) to confirm mechanistic relevance .
- Tools : Use Cytoscape for network visualization and MetaboAnalyst for pathway enrichment .
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